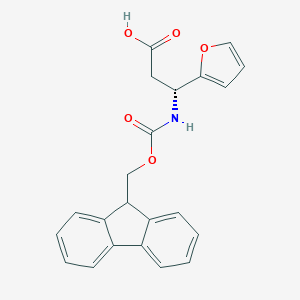

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of furan-containing compounds like the one often involves strategies to incorporate the furan ring efficiently into the desired framework. Methods include the rhodium-catalyzed carbonylative addition of arylboronic acids to propargylic alcohols, followed by cyclization to form the furan ring, a process that has been improved by optimizing reaction conditions (Dheur, Sauthier, Castanet, & Mortreux, 2010). Additionally, the synthesis of related furan derivatives from 2-alkynyl 2-diazo-3-oxobutanoates using rhodium(II) acetate has been reported, highlighting the versatility of rhodium-catalyzed reactions in forming furan rings (Padwa & Straub, 2003).

Molecular Structure Analysis

The molecular structure of compounds containing furan rings and fluorenylmethoxycarbonyl groups is characterized by the arrangement of these functional groups in relation to each other, which significantly influences their reactivity and physical properties. X-ray crystallography and spectroscopic methods, alongside quantum chemical calculations, have been utilized to characterize similar compounds, revealing insights into their conformation and intermolecular interactions (Venkatesan, Rajakannan, Venkataramanan, Ilangovan, Sundius, & Thamotharan, 2016).

Chemical Reactions and Properties

Chemical reactions involving furan-containing compounds can vary widely, with reactivity often centered around the furan ring. For instance, the Rhodium-catalyzed carbonylation of acetylenes under water-gas shift reaction conditions to selectively synthesize furan derivatives highlights the reactivity of the furan moiety and its utility in organic synthesis (Joh, Doyama, Onitsuka, Shiohara, & Takahashi, 1991).

Wissenschaftliche Forschungsanwendungen

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid is a chemical compound with potential implications in various fields of scientific research. While direct studies on this specific compound may be limited, insights can be drawn from research on related furan derivatives and their applications across different scientific disciplines.

Furan Derivatives in Biomass Conversion and Polymers

Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, play a crucial role in the conversion of plant biomass into valuable chemicals. These chemicals serve as alternatives to non-renewable hydrocarbon sources, highlighting the potential of furan derivatives in sustainable chemistry and material science. Notably, furan derivatives are pivotal in producing monomers, polymers, fuels, and various functional materials, indicating the broad applicability of these compounds in creating sustainable solutions (Chernyshev, Kravchenko, & Ananikov, 2017).

Biomedical Applications of Levulinic Acid

Levulinic acid (LEV), a key biomass-derived chemical, showcases the versatility of furan derivatives in the biomedical field. Its potential in drug synthesis emphasizes the role of such compounds in developing new pharmaceuticals. LEV and its derivatives facilitate cleaner, cost-effective drug synthesis processes, underscoring the significance of furan derivatives in medicinal chemistry and drug development processes (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).

Advanced Material Science Through Furan Compounds

The incorporation of furan derivatives into materials science is evident in the development of bioactive furanyl- or thienyl-substituted nucleobases, nucleosides, and their analogues. These compounds, with their heteroaromatic rings, have shown significant promise in antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The diversity and bioisosteric properties of furan and thiophene derivatives in medicinal chemistry highlight the potential of furan derivatives in creating advanced materials with specific biological activities (Ostrowski, 2022).

Eigenschaften

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO5/c24-21(25)12-19(20-10-5-11-27-20)23-22(26)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,26)(H,24,25)/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBKREXSNCMGTJ-LJQANCHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375922 |

Source

|

| Record name | (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid | |

CAS RN |

1217662-55-9 |

Source

|

| Record name | (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.